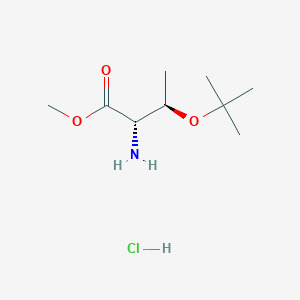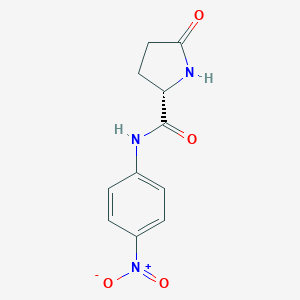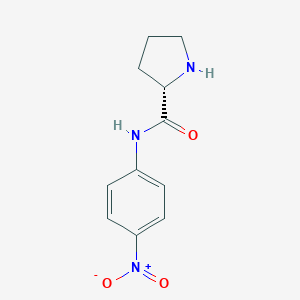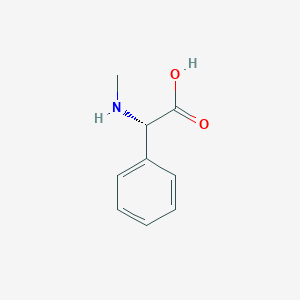
l-alpha-Cyclohexylglycine
Übersicht
Beschreibung
Cyclohexylglycin ist eine Verbindung, die in verschiedenen wissenschaftlichen Bereichen aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften großes Interesse geweckt hat. Es ist ein Derivat von Glycin, bei dem das Wasserstoffatom der Aminogruppe durch eine Cyclohexylgruppe ersetzt ist. Diese Modifikation verleiht der Verbindung besondere Eigenschaften, die sie in der Forschung und in industriellen Anwendungen wertvoll machen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Cyclohexylglycin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclohexylamin mit Glycin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem wässrigen Medium durchgeführt. Das Produkt wird dann durch Kristallisation oder chromatographische Verfahren gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Cyclohexylglycin oft die großtechnische Synthese unter Verwendung von automatisierten Reaktoren. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen umgesetzt werden. Die industrielle Produktion kann auch die Verwendung von fortschrittlichen Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um sicherzustellen, dass das Endprodukt die geforderten Standards erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylglycyl can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with glycine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of cyclohexylglycyl often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Industrial production may also involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Reaktionstypen
Cyclohexylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können es in verschiedene Amin-Derivate umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Cyclohexylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel und andere Elektrophile werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Cyclohexylglycinoxide ergeben, während die Reduktion Cyclohexylamin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Cyclohexylglycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es dient als Modellverbindung in Studien zum Verhalten und zu den Wechselwirkungen von Aminosäuren.
Medizin: Die Forschung untersucht sein Potenzial als therapeutisches Mittel aufgrund seiner einzigartigen Eigenschaften.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Mechanismus, durch den Cyclohexylglycin seine Wirkung ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Pfade umfassen oft Signaltransduktion und Stoffwechselprozesse, was es zu einer Verbindung von Interesse in pharmakologischen Studien macht .
Wissenschaftliche Forschungsanwendungen
Cyclohexylglycyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of amino acid behavior and interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique properties.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which cyclohexylglycyl exerts its effects involves interactions with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, making it a compound of interest in pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclohexylalanin: Ein weiteres Derivat von Glycin mit einer Cyclohexylgruppe.
Cyclohexylserin: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe.
Cyclohexylvalin: Enthält ein Valin-Rückgrat mit einer Cyclohexylgruppe
Einzigartigkeit
Cyclohexylglycin ist aufgrund seiner spezifischen strukturellen Modifikation einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWSIDTKSNDCU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353118 | |
| Record name | l-alpha-cyclohexylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-51-9 | |
| Record name | (αS)-α-Aminocyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylglycine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-alpha-cyclohexylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYLGLYCINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Q5O5615E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















